molecular formula C15H14N4O2S2 B4516093 N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4516093
M. Wt: 346.4 g/mol
InChI Key: POWJYXOVYVTTGU-UHFFFAOYSA-N
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Description

N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a bicyclic heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core and a cyclohepta[d][1,3]thiazol-2-ylidene moiety. Its seven-membered cycloheptane ring introduces conformational flexibility and steric bulk, distinguishing it from simpler five- or six-membered heterocyclic analogs.

Properties

IUPAC Name

5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c20-12(9-8-16-15-19(13(9)21)6-7-22-15)18-14-17-10-4-2-1-3-5-11(10)23-14/h6-8H,1-5H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWJYXOVYVTTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=N2)NC(=O)C3=CN=C4N(C3=O)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclohepta[d][1,3]thiazole intermediate, which is then reacted with various reagents to form the final compound. Common reaction conditions include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, ultimately resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogs include derivatives of thiazolo[3,2-a]pyrimidine and cycloheptathiazole systems. Key comparisons are outlined in Table 1.

Table 1: Structural Comparison with Analogues

Compound Name Core Structure Substituents/Ring Size Key Features
Target Compound Thiazolo[3,2-a]pyrimidine + cyclohepta[d]thiazole 6-carboxamide, 7-membered ring High conformational flexibility; strong hydrogen bonding potential
5-Amino-3-oxo-7-substitutedphenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile Thiazolo[3,2-a]pyridine 6,8-dicarbonitrile, 6-membered Electron-withdrawing cyano groups; limited solubility due to nonpolarity
N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines Dithiazole + pyridine Chloro, dithiazole Electrophilic sulfur atoms; planar geometry favoring π-π stacking
Tetrahydroimidazo[1,2-a]pyridine derivatives Imidazo[1,2-a]pyridine Ester, nitrile substituents Reduced aromaticity; increased solubility from ester groups

Key Observations :

  • The target compound’s 7-membered cycloheptane ring introduces unique puckering dynamics (see Section 2.2), unlike the rigid planar systems of dithiazoles or imidazopyridines .
  • The 6-carboxamide group enhances polarity and hydrogen-bonding capacity compared to cyano or ester substituents in analogs .
Conformational and Electronic Properties

The cycloheptane ring’s puckering amplitude and phase angles (as defined by Cremer and Pople ) influence its conformational landscape. Smaller rings (e.g., five-membered thiazoles) exhibit restricted pseudorotation, whereas the seven-membered ring allows for multiple low-energy conformers. This flexibility may enhance binding to proteins with hydrophobic pockets, though it could reduce metabolic stability compared to rigid analogs .

Electronically, the fused thiazolo-pyrimidine system delocalizes π-electrons across the bicyclic core, creating a polarized electron-deficient region at the pyrimidine ring. This contrasts with dithiazole derivatives, where sulfur atoms contribute to electron-rich aromatic systems .

Table 2: Comparative Bioactivity and Properties

Compound LogP Solubility (mg/mL) Reported Activities
Target Compound 2.1* 0.15* Not reported; predicted kinase inhibition
Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile 3.8 <0.01 Antimicrobial (MIC: 8–32 µg/mL)
Dithiazolylidene-pyridines 1.5 0.8 Antitumor (IC50: 12–45 µM)
Tetrahydroimidazopyridines 1.9 1.2 Neuroprotective (in vitro)

*Predicted using QSPR models.

Key Insights :

  • The target compound’s lower LogP (2.1 vs. 3.8 for dicarbonitrile analogs) suggests improved aqueous solubility, critical for bioavailability.
  • Antimicrobial activity in simpler thiazolo-pyrimidines correlates with electron-withdrawing substituents (e.g., cyano), whereas the carboxamide may shift activity toward eukaryotic targets like kinases .
Challenges and Opportunities
  • Synthetic Complexity : The seven-membered ring requires precise stoichiometry and cyclization conditions to avoid side products.
  • Biological Screening: Prioritize assays for kinase inhibition or anti-inflammatory activity, given structural parallels to known heterocyclic kinase inhibitors .
  • Lumping Strategies : Grouping with other thiazolo-pyrimidines in QSAR studies could accelerate property prediction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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